molecular formula C9H11NOS B13809232 N-Allyl-N-(2-thienyl)acetamide

N-Allyl-N-(2-thienyl)acetamide

Cat. No.: B13809232
M. Wt: 181.26 g/mol
InChI Key: MUHWRYVSBZMDBF-UHFFFAOYSA-N
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Description

N-Allyl-N-(2-thienyl)acetamide is an organic compound that belongs to the class of amides It features an allyl group and a thienyl group attached to the nitrogen atom of the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Allyl-N-(2-thienyl)acetamide can be synthesized through the N-alkylation of amides with alcohols. This method involves the reaction of an amide with an alcohol in the presence of a catalyst. The process generates water as the sole byproduct, making it an environmentally friendly approach . The reaction conditions typically include the use of a base and a suitable solvent to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N-(2-thienyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

N-Allyl-N-(2-thienyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Allyl-N-(2-thienyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Allyl-N-(2-thienyl)acetamide is unique due to the presence of both the allyl and thienyl groups. This combination enhances its reactivity and potential applications in various fields. The allyl group provides additional sites for chemical modification, while the thienyl group contributes to its aromatic character and stability.

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

N-prop-2-enyl-N-thiophen-2-ylacetamide

InChI

InChI=1S/C9H11NOS/c1-3-6-10(8(2)11)9-5-4-7-12-9/h3-5,7H,1,6H2,2H3

InChI Key

MUHWRYVSBZMDBF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC=C)C1=CC=CS1

Origin of Product

United States

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